

# AMAS: A Comparative Guide to Dataset Generation in Phylogenetic Inference

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

In the realm of phylogenomics, the assembly of large-scale datasets is a critical bottleneck. For researchers, scientists, and drug development professionals, the efficiency and accuracy of tools used to manipulate and concatenate multiple sequence alignments can significantly impact the pace of discovery. This guide provides a comparative analysis of **AMAS** (Alignment Manipulation And Summary), a prominent tool for this purpose, against its alternatives, supported by experimental data.

## The Role of AMAS in Phylogenetic Inference

Phylogenetic inference from genomic data often involves the analysis of numerous gene alignments. These individual alignments are frequently concatenated into a supermatrix for downstream analysis. **AMAS** is a command-line tool designed to streamline this process, offering functionalities for concatenation, format conversion, and the calculation of summary statistics for sequence alignments. Its primary design consideration is to efficiently handle the large datasets typical of modern phylogenomic studies.

A crucial point of validation is whether the output of a concatenation tool is correct. For the benchmark datasets used in its evaluation, **AMAS** produces concatenated alignments that are identical to those generated by alternative tools like FASconCAT-G and Phyutility[1]. This indicates that the choice between these tools for standard concatenation tasks does not influence the accuracy of the subsequent phylogenetic inference, but rather the speed and efficiency of the research workflow.

## Performance Benchmarks: AMAS vs. Alternatives

The primary advantage of **AMAS** lies in its computational performance. The following tables summarize the performance of **AMAS** in comparison to two other popular tools, FASconCAT-G and Phyutility, for concatenation and summary statistics calculation on benchmark phylogenomic datasets.

### Concatenation Speed

Experimental data demonstrates that **AMAS** is substantially faster at concatenating large numbers of alignments than both FASconCAT-G and Phyutility[2][3].

Dataset (Number of Loci)	AMAS (seconds)	FASconCAT-G (seconds)	Phyutility (seconds)
Johnson et al. (2013) Amino Acids (5,214)	~2	>70	~600
Misof et al. (2014) Amino Acids (1,478)	-	~260	-
Jarvis et al. (2014) UCE DNA (3,769)	<18	Crashed	>10,800
Jarvis et al. (2014) Exon DNA (8,295)	<18	Crashed	>10,800

Table 1: Comparison of concatenation times for **AMAS**, FASconCAT-G, and Phyutility on various phylogenomic datasets. **AMAS** shows a significant speed advantage, outperforming the other programs by a factor of 30 or more.[2][3]

### Calculation of Summary Statistics

**AMAS** also demonstrates high efficiency in calculating summary statistics for large, concatenated alignments.

Dataset	AMAS (seconds)
Johnson et al. (2013)	~35
Misof et al. (2014)	~100
Jarvis et al. (2014) UCE	~150
Jarvis et al. (2014) Exons	~200

Table 2: Time taken by **AMAS** to calculate summary statistics on concatenated benchmark datasets. FASconCAT-G is noted to be significantly slower for this task.[\[3\]](#)

## Functional Comparison

Beyond speed, the choice of a tool can depend on its specific functionalities and dependencies.

Feature	AMAS	FASconCAT-G	Phyutility
Primary Function	Alignment manipulation and summary	Alignment manipulation and concatenation	General phylogenetic utility
Dependencies	Python 3	Perl	Java
Input Formats	FASTA, PHYLIP, NEXUS	FASTA, PHYLIP, CLUSTAL	FASTA, NEXUS
Concatenation	Yes	Yes	Yes
Summary Statistics	Yes	Yes	No
Parallel Processing	Yes	No	No
Python Package	Yes	No	No

Table 3: Overview of key features and functionalities of **AMAS**, FASconCAT-G, and Phyutility.[\[4\]](#)

## Experimental Protocols

The performance benchmarks cited in this guide are based on the methodologies detailed in the original publication for **AMAS**.

Benchmark Datasets: Four publicly available phylogenomic datasets were used:

- Johnson et al. (2013): 5,214 amino acid exon alignments from 19 hymenopteran taxa.[\[3\]](#)
- Misof et al. (2014): 1,478 amino acid and DNA alignments from 144 arthropod taxa.[\[3\]](#)
- Jarvis et al. (2014) UCEs: 3,769 Ultra Conserved Element DNA alignments from 49 amniote taxa.[\[2\]](#)
- Jarvis et al. (2014) Exons: 8,295 exon DNA alignments from 52 vertebrate taxa.[\[2\]](#)

Benchmarking Environment: The performance tests were conducted on a desktop computer with the following specifications:

- CPU: 12 Intel Core i7-4930K CPUs @ 3.40 GHz
- RAM: 32 GB of DDR3 RAM @ 1,600 Hz
- Operating System: 64-bit Ubuntu 12.04LTS[\[2\]](#)

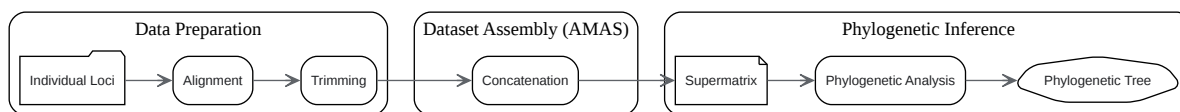
Software Versions:

- **AMAS**: The version described in the 2016 PeerJ publication.
- FASconCAT-G: v1.02
- 

Commands: For concatenation benchmarks, the respective command-line tools were used as per their documentation to combine the individual locus files into a single supermatrix. For **AMAS**, both single-core and multi-core performance were assessed.

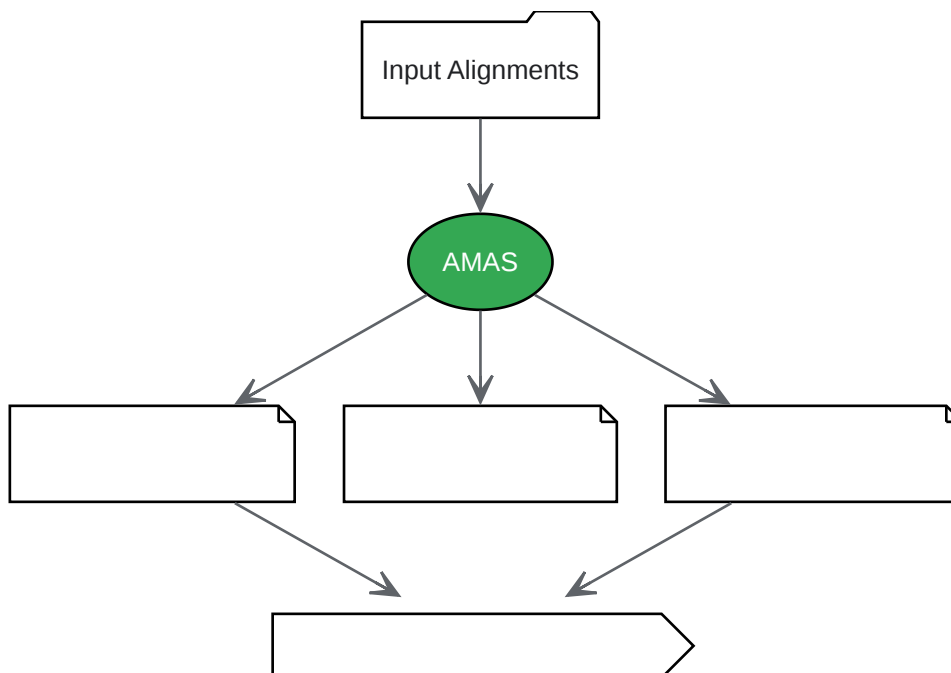
## Visualizing the Phylogenomic Workflow

The following diagrams illustrate the typical workflow for preparing a concatenated dataset for phylogenetic analysis and the logical relationship of **AMAS** within this process.



[Click to download full resolution via product page](#)

A typical phylogenomic workflow.



[Click to download full resolution via product page](#)

**AMAS** inputs and outputs in a workflow.

## Conclusion

The validation of **AMAS**-generated datasets for phylogenetic inference hinges on two key aspects: the correctness of the output and the efficiency of its generation. Experimental

evidence confirms that **AMAS** produces identical concatenated alignments to its alternatives, ensuring that the resulting dataset does not introduce biases into the phylogenetic analysis. The primary differentiator is performance; **AMAS** offers a significant speed advantage, particularly for the large datasets common in modern phylogenomics. This efficiency can substantially accelerate research timelines, making **AMAS** a valuable tool for scientists in phylogenetics and related fields.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dryad | Data: AMAS: a fast tool for large alignment manipulation and computing of summary statistics [datadryad.org]
- 2. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AMAS: A Comparative Guide to Dataset Generation in Phylogenetic Inference]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013638#validation-of-amas-generated-datasets-in-phylogenetic-inference]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)